
Di(octadecanoyloxy)alumanyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium stearate is a white, wax-like powder that belongs to the class of metallic soaps. It is formed by the reaction of stearic acid with aluminium salts. This compound is known for its excellent water repellence, gelling, and thickening properties. It is widely used in various industries, including cosmetics, pharmaceuticals, plastics, and paints, due to its versatility and beneficial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminium stearate is typically synthesized through the precipitation method. This involves the reaction of stearic acid with aluminium isopropoxide in anhydrous pyridine. The reaction induces the precipitation of the pyridine complex, which is then removed under vacuum to yield aluminium stearate .
Industrial Production Methods: In industrial settings, aluminium stearate is produced by reacting stearic acid with aluminium chloride or aluminium sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures, typically around 78 to 87°C, to prevent the precipitation of alkali stearate. The resulting product is then filtered, washed, and dried to obtain pure aluminium stearate .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminium stearate undergoes various chemical reactions, including:
Oxidation: Aluminium stearate can undergo oxidation, especially when exposed to air and moisture.
Hydrolysis: In the presence of water, aluminium stearate can hydrolyze to form stearic acid and aluminium hydroxide.
Thermal Decomposition: Upon heating, aluminium stearate decomposes to form aluminium oxide and stearic acid
Common Reagents and Conditions:
Oxidation: Requires exposure to air and moisture.
Hydrolysis: Requires the presence of water.
Thermal Decomposition: Requires heating to high temperatures.
Major Products Formed:
Oxidation: Aluminium oxide and stearic acid.
Hydrolysis: Stearic acid and aluminium hydroxide.
Thermal Decomposition: Aluminium oxide and stearic acid
Applications De Recherche Scientifique
Aluminium stearate has a wide range of applications in scientific research and industry:
Mécanisme D'action
Aluminium stearate is often compared with other metallic stearates, such as:
- Calcium stearate
- Magnesium stearate
- Zinc stearate
Uniqueness:
- Water Repellence: Aluminium stearate exhibits superior water repellence compared to other metallic stearates.
- Gelling Properties: It has excellent gelling and thickening properties, making it highly valuable in various industrial applications .
Comparaison Avec Des Composés Similaires
- Calcium stearate: Used as a stabilizer and lubricant in plastics.
- Magnesium stearate: Commonly used as a lubricant in pharmaceutical tablets.
- Zinc stearate: Utilized as a release agent and lubricant in the rubber and plastics industries .
Aluminium stearate’s unique properties and wide range of applications make it an indispensable compound in many fields.
Propriétés
Formule moléculaire |
C54H105AlO6 |
|---|---|
Poids moléculaire |
877.4 g/mol |
Nom IUPAC |
di(octadecanoyloxy)alumanyl octadecanoate |
InChI |
InChI=1S/3C18H36O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
Clé InChI |
CEGOLXSVJUTHNZ-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B13401494.png)

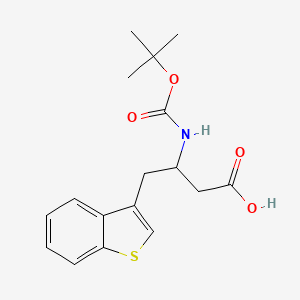
![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13401519.png)

![2-(4-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13401530.png)
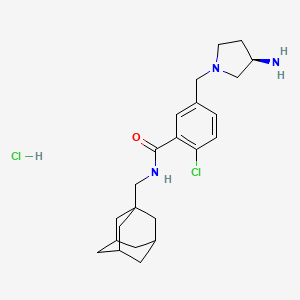
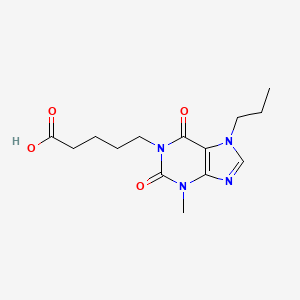

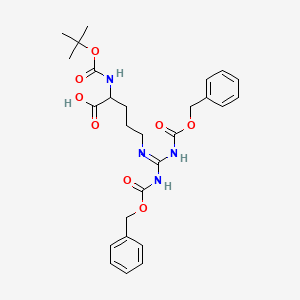
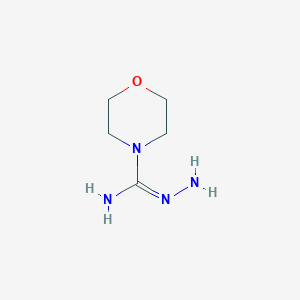
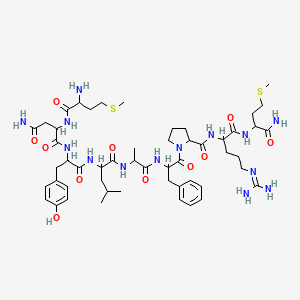
![2-[(2-Amino-3-methylbutanoyl)amino]oxybutanedioic acid](/img/structure/B13401579.png)
